molecular formula C26H25F3O5S2 B1393369 Triphenylsulfonium 1,1,2-trifluoro-4-(methacryloyloxy)butane-1-sulfonate CAS No. 960012-02-6

Triphenylsulfonium 1,1,2-trifluoro-4-(methacryloyloxy)butane-1-sulfonate

Cat. No.: B1393369
CAS No.: 960012-02-6
M. Wt: 538.6 g/mol
InChI Key: CUSRRKBQUSUFTJ-UHFFFAOYSA-M
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Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Triphenylsulfonium 1,1,2-trifluoro-4-(methacryloyloxy)butane-1-sulfonate change over time. The compound’s stability and degradation are influenced by factors such as light exposure and temperature . Over time, the release of acid and the initiation of polymerization reactions can lead to long-term changes in cellular function. In vitro and in vivo studies have shown that prolonged exposure to the compound can result in significant alterations in cellular metabolism and gene expression.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in certain cellular compartments. The compound’s distribution is also influenced by its chemical properties, such as solubility and stability.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications . The compound is directed to specific compartments or organelles, where it can exert its biochemical effects. For example, the release of acid in certain organelles can lead to localized changes in pH, affecting enzyme activity and metabolic processes within those compartments.

Preparation Methods

Chemical Reactions Analysis

Triphenylsulfonium 1,1,2-trifluoro-4-(methacryloyloxy)butane-1-sulfonate undergoes various chemical reactions, including:

Common reagents used in these reactions include initiators for polymerization and various salts for ion exchange reactions. The major products formed from these reactions are polymers and exchanged ionic compounds.

Mechanism of Action

The mechanism of action of Triphenylsulfonium 1,1,2-trifluoro-4-(methacryloyloxy)butane-1-sulfonate involves its ability to undergo polymerization and ion exchange reactions. The triphenylsulfonium cation provides good solubility in organic solvents, facilitating its interactions with other molecules. The methacryloyloxy group allows for polymerization, while the trifluoromethyl group influences the compound’s reactivity.

Comparison with Similar Compounds

Similar compounds to Triphenylsulfonium 1,1,2-trifluoro-4-(methacryloyloxy)butane-1-sulfonate include:

Properties

IUPAC Name

1,1,2-trifluoro-4-(2-methylprop-2-enoyloxy)butane-1-sulfonate;triphenylsulfanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15S.C8H11F3O5S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-5(2)7(12)16-4-3-6(9)8(10,11)17(13,14)15/h1-15H;6H,1,3-4H2,2H3,(H,13,14,15)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUSRRKBQUSUFTJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCC(C(F)(F)S(=O)(=O)[O-])F.C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25F3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674039
Record name Triphenylsulfanium 1,1,2-trifluoro-4-[(2-methylacryloyl)oxy]butane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

960012-02-6
Record name Triphenylsulfanium 1,1,2-trifluoro-4-[(2-methylacryloyl)oxy]butane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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